molecular formula C12H17BrO B079652 1-(5-Bromopentyl)-4-methoxybenzene CAS No. 14469-84-2

1-(5-Bromopentyl)-4-methoxybenzene

Cat. No. B079652
CAS RN: 14469-84-2
M. Wt: 257.17 g/mol
InChI Key: INBIEXZCBBDGHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(5-Bromopentyl)-4-methoxybenzene involves a multi-step chemical process. Starting materials and reaction conditions are meticulously selected to ensure the efficient formation of the desired product. Although specific synthesis routes for 1-(5-Bromopentyl)-4-methoxybenzene are not detailed in the provided studies, related compounds such as 1-bromo-2,4-dinitrobenzene have been synthesized from bromobenzene by nitration, achieving high yields and purity, indicating potential pathways for similar brominated compounds (Xuan et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-(5-Bromopentyl)-4-methoxybenzene, such as methoxybenzenes, reveals insights into their conformation, bond lengths, and angles. X-ray crystallography and neutron scattering are common techniques used for this purpose. For instance, studies on tetramethoxybenzene complexes have shown detailed molecular geometry, highlighting the importance of intramolecular interactions in determining structural stability (Pawlukojć et al., 2008).

Chemical Reactions and Properties

1-(5-Bromopentyl)-4-methoxybenzene can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of a bromine atom which is a good leaving group. The reactivity of the bromine atom and the methoxy group allows for the synthesis of a wide range of derivatives, which can be tailored for specific applications. Although not directly mentioned, analogous compounds demonstrate diverse reactivity patterns that could be extrapolated to 1-(5-Bromopentyl)-4-methoxybenzene (Kawase et al., 2009).

Physical Properties Analysis

The physical properties of a compound like 1-(5-Bromopentyl)-4-methoxybenzene, including melting point, boiling point, and solubility, are crucial for its handling and application in various fields. These properties are influenced by the compound's molecular structure, particularly the presence of the bromopentyl and methoxy groups. Studies on similar compounds provide a basis for understanding how structural elements affect physical properties, such as solubility and phase behavior (Varfolomeev et al., 2010).

Scientific Research Applications

Brominated Flame Retardants

Occurrence and Environmental Impact

A study by Zuiderveen, Slootweg, and de Boer (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food. This research emphasizes the need for further investigation into the occurrence, environmental fate, and toxicity of NBFRs, noting significant knowledge gaps for many compounds in this category. The study suggests an increasing application of NBFRs and calls for more research on their effects, which could be relevant for understanding the implications of using 1-(5-Bromopentyl)-4-methoxybenzene in similar contexts (Zuiderveen, Slootweg, & de Boer, 2020).

Liquid Crystal Research

Transitional Properties and Phase Behavior

Research by Henderson and Imrie (2011) on methylene-linked liquid crystal dimers explores the transitional properties and phase behavior of specific dimers, which include discussions on nematic phases and the potential for novel phase creation through chemical structuring. This study provides insights into the structural and functional applications of complex methylene-linked systems, potentially paralleling the structural relevance of 1-(5-Bromopentyl)-4-methoxybenzene in materials science (Henderson & Imrie, 2011).

Advanced Materials and Synthesis

Synthesis of Bromobiphenyl Compounds

Qiu et al. (2009) discuss a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used as an intermediate in manufacturing processes. The methodological considerations and the relevance of such brominated biphenyl compounds in industrial applications could suggest similar synthetic utility or methodological relevance for 1-(5-Bromopentyl)-4-methoxybenzene in the production of intermediates or in the development of novel synthetic pathways (Qiu et al., 2009).

Future Directions

While specific future directions for “1-(5-Bromopentyl)-4-methoxybenzene” are not available, chitosan, a biodegradable natural polymer, has been modified with (5-bromopentyl)trimethylammonium bromide to create a polymer material with excellent development prospects in medicine and agriculture .

properties

IUPAC Name

1-(5-bromopentyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBIEXZCBBDGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370811
Record name 1-(5-bromopentyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopentyl)-4-methoxybenzene

CAS RN

14469-84-2
Record name 1-(5-bromopentyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14469-84-2
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